FMOC-D-DAB(Z)-OH

Description

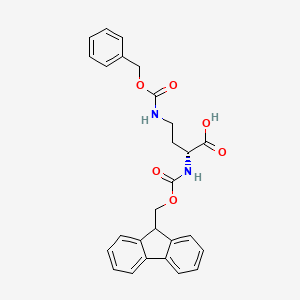

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBSCTCUNZLWCT-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678758 | |

| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-79-5 | |

| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Fmoc D Dab Z Oh

Established Synthetic Pathways for FMOC-D-DAB(Z)-OH

The synthesis of this compound can be achieved through various established routes, ranging from traditional multi-step solution-phase chemistry to more streamlined conversions from commercially available amino acid precursors.

Conventional Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis (LPPS) provides a classical and versatile platform for the preparation of protected amino acids like this compound. bachem.comresearchgate.net This methodology involves the sequential protection of the different functional groups of the starting amino acid, D-2,4-diaminobutyric acid, in a homogenous solution. The general principle involves carefully choosing protecting groups that can be removed under different conditions, a concept known as orthogonality. iris-biotech.debiosynth.compeptide.com

The synthesis typically begins with the protection of the γ-amino group of D-2,4-diaminobutyric acid with the benzyloxycarbonyl (Z) group. This is often accomplished using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. Following the protection of the side chain, the α-amino group is then protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, usually by reacting it with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. Each step is followed by purification, often involving extraction and crystallization, to isolate the intermediate products. While versatile, LPPS can be labor-intensive and require significant process optimization for each step. bachem.com

Conversion from Precursor Amino Acids (e.g., Fmoc-Gln-OH)

An efficient alternative to multi-step synthesis from D-DAB is the conversion from readily available proteinogenic amino acids. A notable example is the synthesis of the Fmoc-Dab-OH core structure from Fmoc-Gln-OH (N-α-Fmoc-D-glutamine). This transformation can be achieved via a Hofmann rearrangement.

In a reported method for a similar compound, Fmoc-Gln-OH is treated with a reagent like iodobenzene (B50100) diacetate (DiPa) in a mixed solvent system (e.g., acetonitrile (B52724), ethyl acetate, and water). google.com This induces a rearrangement of the glutamine side-chain amide to an amine, effectively converting the glutamine derivative into a 2,4-diaminobutyric acid derivative. google.comcam.ac.uk The resulting Fmoc-Dab-OH can then be selectively protected on the side-chain γ-amino group with the Z group to yield the final this compound product. This pathway offers the advantage of starting from a common and often less expensive amino acid derivative. google.com

Alternative Protecting Group Strategies and Analogues of D-DAB

Comparison with Fmoc-D-Dab(Boc)-OH

One of the most common alternatives to the Z-protected derivative is Fmoc-D-Dab(Boc)-OH, where the side chain is protected by the tert-butyloxycarbonyl (Boc) group. peptide.comchempep.comiris-biotech.de The primary difference between the Z and Boc groups lies in their deprotection conditions, which dictates their application in orthogonal synthesis schemes.

The Boc group is highly sensitive to acid and is typically removed using trifluoroacetic acid (TFA). iris-biotech.depeptide.com In contrast, the Z group is stable to TFA but can be removed by strong acids like HBr in acetic acid or, more commonly, through catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst). researchgate.netbiosynth.com This difference allows for selective deprotection. For instance, in a peptide containing both a Boc-protected and a Z-protected residue, the Boc group can be removed without affecting the Z group, enabling site-specific modification. The Fmoc/tBu protection strategy is one of the most widely used orthogonal schemes in modern solid-phase peptide synthesis (SPPS). bachem.comiris-biotech.de

Table 1: Comparison of Z and Boc Side-Chain Protection for Fmoc-D-Dab-OH

| Feature | This compound | Fmoc-D-Dab(Boc)-OH |

|---|---|---|

| Side-Chain Group | Benzyloxycarbonyl (Z) | tert-Butyloxycarbonyl (Boc) |

| Deprotection Condition | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) or strong acid (HBr/AcOH) | Moderate acid (e.g., Trifluoroacetic acid - TFA) peptide.com |

| Stability | Stable to TFA, labile to hydrogenation | Stable to piperidine (B6355638), labile to TFA peptide.com |

| Orthogonality with Fmoc | Yes (Fmoc is base-labile, Z is removed by hydrogenation) | Yes (Fmoc is base-labile, Boc is acid-labile) iris-biotech.de |

| Common Application | Solution-phase synthesis, synthesis of protected peptide fragments | Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy peptide.com |

Introduction of Alloc Protecting Groups (e.g., Fmoc-D-Dab(Aloc)-OH)

The allyloxycarbonyl (Alloc) protecting group offers another level of orthogonality in peptide synthesis. iris-biotech.de The derivative Fmoc-D-Dab(Alloc)-OH incorporates an Alloc group on the γ-amino side chain. iris-biotech.deiris-biotech.de This group is stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for Boc or Trityl (Trt) group removal (e.g., TFA). iris-biotech.de

The key advantage of the Alloc group is its unique deprotection mechanism: it is selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like morpholine (B109124) or phenylsilane. iris-biotech.de This allows for the unmasking of the Dab side-chain amine on a fully protected peptide-resin without disturbing any other protecting groups, making it an ideal choice for on-resin synthesis of cyclic or branched peptides where site-specific modification is required.

Utility of Mtt Protecting Groups for Orthogonal Deprotection

For situations requiring extremely mild deprotection conditions, the 4-methyltrityl (Mtt) group is a valuable tool. peptide.com The Mtt group, used in derivatives like Fmoc-D-Dab(Mtt)-OH, is highly acid-labile. It can be selectively removed under very mild acidic conditions, such as 1% TFA in dichloromethane (B109758) (DCM), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS). iris-biotech.de

This lability allows for an orthogonal deprotection strategy in the presence of other acid-sensitive groups like Boc or the tert-butyl (tBu) esters and ethers used to protect Asp, Glu, Ser, and Thr. iris-biotech.de These tBu-based groups require much stronger TFA concentrations (typically 95%) for cleavage. iris-biotech.de Therefore, the Mtt group can be removed from the Dab side chain on a resin-bound peptide, allowing for modification, while all other tBu and Boc protecting groups, as well as the peptide's linkage to an acid-labile resin, remain intact. iris-biotech.de This makes the Mtt group particularly useful for complex synthetic schemes involving multiple, sequential side-chain manipulations. peptide.com

Mono- and Bis-Alkylation of Side Chains

The derivatization of the side-chain amino group of diaminobutyric acid (Dab) residues is a key strategy for modifying peptide structures and functions. Methodologies have been developed for the controlled mono- or bis-alkylation of the side chains of Fmoc-protected diamino acids, including Dab. rsc.org

A synthetic strategy for the selective mono-N-alkylation of the side chain of related Fmoc-amino acids involves using 4 Å molecular sieves as a mild base to promote the reaction with an alkyl halide. nih.gov This method was validated on o-Ns-protected Fmoc-amino acids, providing a pathway to site-specific alkylation within a peptide sequence. nih.gov Another approach focuses on the direct methylation of commercially available Fmoc-Dab, among other diamino acids, to achieve either mono- or bis-methylated products. rsc.org

In the context of peptide stapling and conformational restriction, bis-alkylation strategies are employed. These typically involve reacting two nucleophilic side chains, such as thiols, with a bifunctional alkylating agent. nih.gov While this specific example uses dithiols, the principle of using a linker to react with side chains can be conceptually extended. For Dab, the side-chain amine can act as the nucleophile. The general approach for side-chain alkylation of Fmoc-diamino acids is summarized in the table below.

Table 1: Methodologies for Side-Chain Alkylation of Fmoc-Diamino Acids

| Alkylation Type | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Mono-N-alkylation | o-Ns-protected Fmoc-amino acid, Alkyl halide, 4 Å molecular sieves | Simple and efficient side-chain mono-alkylation under mild conditions. | nih.gov |

| Mono- and Bis-methylation | Fmoc-Dab, Methylating agent | Controlled synthesis of either mono- or bis-methylated side chains. | rsc.org |

| Bis-alkylation (Conformational Restriction) | Dithiol-containing peptides, Benzylic or allylic bromide linkers, TCEP | Covalent linkage of two side chains to create a cyclic, constrained peptide structure. | nih.gov |

Advanced Synthetic Protocols

Modern synthetic chemistry offers advanced tools to enhance the efficiency, speed, and purity of peptide synthesis involving complex building blocks like this compound.

Microwave-assisted solid-phase peptide synthesis (SPPS) has become a cornerstone for accelerating the synthesis of peptides. nih.gov The application of microwave energy significantly reduces reaction times for both the coupling and deprotection steps in Fmoc-based SPPS. ekb.eg For instance, syntheses that take several hours using conventional room temperature methods can often be completed in a fraction of the time with microwave irradiation. nih.gov

Studies have demonstrated the successful use of microwave synthesizers for preparing complex peptides, including branched and cyclic structures that incorporate Fmoc-D-Dab derivatives. ekb.egmerel.si In one example, the synthesis of Py-Im polyamides utilized Fmoc-d-Dab(Boc)-OH as a monomer, where microwave-assisted couplings were shown to be significantly faster and produced cleaner products compared to traditional methods. nih.gov The efficiency of this technique is highlighted by the rapid synthesis of a lactoferricin-lactoferrampin antimicrobial peptide in under 5 hours with high purity. merel.si

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis Times

| Synthesis Step/Molecule | Conventional Method Time | Microwave-Assisted Time | Key Benefit | Reference |

|---|---|---|---|---|

| Py-Im Polyamide Coupling Cycle | ≥190 minutes | 25-65 minutes | Faster coupling, higher yields, cleaner products. | nih.gov |

| Peptide Coupling (General) | Standard SPPS cycle times | 30-45 seconds per coupling | Drastic reduction in synthesis time. | researchgate.net |

| LF-Chimera Antimicrobial Peptide | Not specified | < 5 hours | Rapid synthesis of a complex peptide with 77% purity. | merel.si |

| PMEN Analogue (Peptide Fragment) | Not specified | ~4 hours (including cyclization and cleavage) | Convenient and rapid preparation. | acs.orguniversiteitleiden.nl |

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions. This hybrid approach is particularly valuable for constructing complex biomolecules like macrocyclic peptide antibiotics. nih.gov In these protocols, FMOC-D-DAB(Boc)-OH is often used as a building block within the chemically synthesized peptide backbone via SPPS. acs.orgnih.gov

One notable strategy involves the synthesis of a linear peptide on a resin, which includes the incorporation of Fmoc-d-Dab(Boc)-OH. acs.orgnih.gov After chemical synthesis and on-resin or solution-phase cyclization, an enzyme is used for a specific transformation. For example, in the preparation of chimeric macrocyclic peptide antibiotics, the enzyme ficin (B600402) was used for the site-specific digestion of a peptide segment, followed by further chemical modification steps like site-selective bocylation and solution-phase coupling. universiteitleiden.nl This combination allows for modifications that are difficult to achieve through purely chemical or purely enzymatic means. Such chemoenzymatic strategies have also been applied to the synthesis of ubiquitin variants and chains, where Fmoc-Dab(Boc)-OH can be incorporated to introduce non-native linkages or functionalities. ethz.ch

Application of Fmoc D Dab Z Oh in Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. ontosight.aipeptide.com FMOC-D-DAB(Z)-OH is well-suited for this methodology, offering versatility and control over the synthetic process. guidechem.com

The most widely adopted strategy in SPPS is the Fmoc/tBu (tert-butyl) approach. researchgate.netnih.goviris-biotech.de This method relies on the use of the base-labile Fmoc group for temporary protection of the N-terminal α-amino group and acid-labile groups, such as tBu, for the protection of reactive amino acid side chains. iris-biotech.debiosynth.com The Fmoc group is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). peptide.com

This compound is fully compatible with the Fmoc/tBu strategy. iris-biotech.deiris-biotech.de The Z-group protecting the side-chain amino function of the D-DAB residue is stable to the basic conditions required for Fmoc group removal. It is also resistant to the strong acids, such as trifluoroacetic acid (TFA), used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups. researchgate.netnih.gov This dual stability ensures that the side-chain amino group of the D-DAB residue remains protected throughout the peptide chain elongation process, preventing unwanted side reactions.

Table 1: Compatibility of Protecting Groups in Fmoc/tBu SPPS

| Protecting Group | Chemical Name | Removal Condition | Compatibility with this compound |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) | The Z-group is stable to these conditions. |

| Z | Benzyloxycarbonyl | Catalytic Hydrogenolysis or strong acid (e.g., HBr/AcOH) | The Fmoc group is removed under orthogonal basic conditions. |

| tBu | tert-Butyl | Strong Acid (e.g., TFA) | The Z-group is generally stable to TFA for short periods but can be cleaved with stronger acids. |

This table provides a simplified overview of protecting group compatibility.

The stereochemistry of amino acids is a critical determinant of peptide structure and function. While L-amino acids are the proteinogenic building blocks found in nature, the incorporation of D-amino acids can confer unique properties to synthetic peptides. jpt.com The use of the D-enantiomer of diaminobutyric acid, as in this compound, allows for precise control over the stereochemical configuration at a specific position in the peptide sequence. nih.gov

The introduction of D-amino acids can enhance peptide stability against enzymatic degradation by proteases, which typically exhibit high specificity for L-amino acid residues. jpt.com This increased resistance to proteolysis can prolong the in vivo half-life of peptide-based therapeutics. Furthermore, the defined stereochemistry of the D-DAB residue can influence the peptide's secondary structure, folding, and ultimately its binding affinity and specificity for biological targets. mdpi.com

The concept of orthogonality in protecting group strategy is fundamental to the synthesis of complex, modified peptides. researchgate.netnih.gov An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications of the peptide chain. iris-biotech.de

This compound is a valuable component in such schemes. The Fmoc group is base-labile, the Z-group is removable by hydrogenolysis or strong acid, and other side-chain protecting groups in the Fmoc/tBu strategy are acid-labile. researchgate.netiris-biotech.deiris-biotech.de This tri-level orthogonality allows for a variety of synthetic manipulations. For instance, after the peptide backbone is assembled, the Z-group on the D-DAB side chain can be selectively removed to expose the amino functionality for further modification, such as branching or the attachment of reporter molecules, while the rest of the peptide remains protected.

Other protecting groups like Alloc (allyloxycarbonyl), which is removed by palladium catalysis, can also be used in conjunction with Fmoc and Z groups to create even more sophisticated, multi-step synthetic routes. iris-biotech.deiris-biotech.de

Table 2: Orthogonal Protecting Groups used with D-DAB Derivatives

| Protecting Group on Side Chain | Removal Condition | Orthogonal to Fmoc | Orthogonal to tBu |

| Z (Benzyloxycarbonyl) | Hydrogenolysis / HBr in Acetic Acid | Yes | Yes |

| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Yes | No |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Yes | Yes |

| Mtt (4-Methyltrityl) | Dilute TFA | Yes | No (requires careful conditions) |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Yes | Yes |

This table highlights some common orthogonal protecting groups used for the side chain of diaminobutyric acid (Dab) in Fmoc-based solid-phase peptide synthesis. ontosight.aipeptide.com

Strategic Incorporation of D-DAB for Stereochemical Control

Role as a Key Building Block for Structural Diversification

Beyond its role in linear peptide synthesis, this compound is instrumental in creating peptides with more complex and diverse structures, leading to novel functions and properties.

The side-chain amino group of the D-DAB residue provides a convenient handle for introducing branching in a peptide sequence. After selective deprotection of the Z-group, a second peptide chain can be assembled on the newly exposed amine, creating a branched or "dendrimeric" peptide. mdpi.com Such branched structures can be used to present multiple copies of a bioactive peptide motif, potentially leading to enhanced binding avidity to receptors or other targets.

Furthermore, the side-chain amine can be modified with a wide array of chemical entities post-synthesis. This can include the attachment of fatty acids to improve cell permeability, the conjugation of fluorescent dyes for imaging studies, or the incorporation of other functionalities to modulate the peptide's pharmacokinetic or pharmacodynamic properties. medchemexpress.com

This compound and related building blocks are also employed in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with modified backbones. One important class of peptidomimetics is peptidyl ureas and oligoureas. mdpi.com

In these structures, one or more amide bonds in the peptide backbone are replaced by a urea (B33335) linkage. This modification can impart several advantageous properties, including increased resistance to proteolytic degradation and altered conformational preferences. The synthesis of peptidyl ureas often involves the conversion of an amino group to an isocyanate, which then reacts with another amine to form the urea bond. researchgate.netresearchgate.net The orthogonally protected amino groups of this compound provide the necessary functionalities to participate in these synthetic transformations, allowing for the precise placement of urea linkages within a peptide sequence. mdpi.com This has been demonstrated in the solid-phase synthesis of urea-peptide hybrids. mdpi.com

Creation of Macrocyclic Peptide Conjugates

Macrocyclization is a powerful strategy to impart conformational rigidity and enhance the biological activity and stability of peptides. The use of diaminobutyric acid derivatives, such as this compound, is instrumental in the formation of these cyclic structures. The orthogonal protection scheme, where the FMOC and Z groups can be selectively removed under different conditions, allows for precise control over the cyclization process.

In the synthesis of macrocyclic peptide antibiotics, for instance, derivatives of FMOC-D-DAB-OH are employed in solid-phase peptide synthesis (SPPS). nih.govacs.org The synthesis often involves assembling a linear peptide chain on a resin support. One common strategy involves using a diaminobutyric acid residue with an Alloc (allyloxycarbonyl) protecting group on its side chain. nih.govacs.org Following the assembly of the linear peptide, the Alloc group can be selectively removed to allow for on-resin cyclization, forming a lactam bridge. nih.govacs.org This approach has been successfully utilized in the preparation of chimeric macrocyclic peptide antibiotics with potent activity against Gram-negative pathogens. nih.govacs.org

Another key application is in the construction of bicyclic peptides. Here, a building block like Fmoc-D-Dab(Boc)-OH is incorporated into the peptide sequence. nih.govacs.org The Boc protecting group on the DAB side chain, along with other orthogonal protecting groups on other amino acid residues, allows for a stepwise and controlled formation of two distinct cyclic structures within the same molecule. nih.govacs.org This intricate process enables the creation of complex three-dimensional scaffolds with potential for high-affinity binding to biological targets. nih.govacs.org

The table below summarizes the key protecting groups used in conjunction with DAB for macrocyclic peptide synthesis and their respective deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions | Application in Macrocyclization |

| Fluorenylmethyloxycarbonyl | FMOC | Piperidine in DMF | α-Amine protection, removed for chain elongation |

| Benzyloxycarbonyl | Z | Hydrogenolysis, HBr/AcOH | Side-chain protection, stable to mild acid/base |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Side-chain protection, acid-labile |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Orthogonal side-chain protection for selective deprotection and cyclization |

Engineering of Specific Molecular Architectures

The versatility of this compound extends beyond macrocyclization to the precise engineering of peptides with specific functionalities for various research applications.

Design of Peptide-Based Molecules for Proteomics Research

In proteomics research, there is a growing need for synthetic peptides that can serve as standards, probes, or affinity reagents. (S)-4-Benzyloxycarbonylamino-2-(Fmoc-amino)butyric acid, another name for this compound, is explicitly mentioned as a substituted fluorene (B118485) compound for proteomics research. chemicalbook.in The ability to incorporate this unnatural amino acid allows for the creation of peptides with unique properties that can be used to study protein-protein interactions, enzyme activities, and post-translational modifications.

Furthermore, the incorporation of diaminobutyric acid derivatives can be used to introduce labels or crosslinkers at specific positions within a peptide sequence. peptide.com The side-chain amino group of DAB, once deprotected, provides a reactive handle for conjugation to reporter molecules like fluorophores or biotin, facilitating the detection and isolation of binding partners in complex biological samples.

Synthesis of Peptides with Enhanced Stability for Research Purposes

A significant challenge in the use of peptides for research and therapeutic purposes is their susceptibility to degradation by proteases. The introduction of unnatural amino acids, such as D-isomers and other modified residues, is a well-established strategy to enhance peptide stability. nih.govnih.gov

The incorporation of D-diaminobutyric acid, from this compound, into a peptide backbone disrupts the natural L-amino acid sequence recognized by proteases, thereby increasing the peptide's resistance to enzymatic cleavage. nih.gov This enhanced stability is crucial for peptides intended for use in cell-based assays or in vivo studies, where they are exposed to a variety of proteases. Research has shown that replacing L-lysine and L-arginine residues with their D-counterparts can lead to remarkable stability. nih.gov

The synthesis of such stabilized peptides often follows standard Fmoc-based solid-phase protocols, where the unnatural amino acid is incorporated at the desired position in the sequence. nih.gov This approach has been used to develop antimicrobial peptides with improved proteolytic resistance. nih.gov

Development of Peptides for Neuropeptide Studies and Analogues

Neuropeptides are a diverse class of signaling molecules in the nervous system, and their study often requires the synthesis of analogues with modified properties. oup.com this compound and its derivatives serve as valuable tools in the design and synthesis of these neuropeptide analogues.

By substituting specific amino acids in a native neuropeptide sequence with D-DAB, researchers can investigate the structure-activity relationships of these molecules. The introduction of the D-amino acid can alter the peptide's conformation and its binding affinity and selectivity for its receptor. nih.gov This information is critical for understanding the molecular basis of neuropeptide function and for the development of potent and selective receptor agonists or antagonists.

For example, in the synthesis of dynorphin (B1627789) A analogues, a neuropeptide involved in pain modulation, the introduction of modified peptide bonds has been shown to affect receptor binding affinity. nih.gov The use of Fmoc-protected amino aldehydes in the synthesis allows for the creation of reduced peptide bonds (psi[CH2-NH]), which can increase enzymatic stability. nih.gov While not a direct use of this compound, this highlights the broader strategy of using modified amino acids and synthetic techniques to create neuropeptide analogues with improved properties for research.

Mechanistic and Methodological Considerations in Synthesis

Minimization of Side Reactions and Racemization

Achieving high purity in synthetic peptides requires not only efficient reactions but also the suppression of undesirable side reactions. Even small percentages of side products can complicate purification, especially in long peptides.

Aspartimide formation is one of the most problematic side reactions in Fmoc SPPS, particularly in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (B1666218) (Gly). biotage.comiris-biotech.de The reaction is catalyzed by the bases used for Fmoc deprotection and involves the nucleophilic attack of the backbone nitrogen amide on the side-chain ester of the Asp residue, forming a five-membered succinimide (B58015) ring. researchgate.netiris-biotech.de This process can lead to epimerization at the α-carbon of the Asp residue and subsequent ring-opening by the deprotection base (e.g., piperidine) to form α- and β-piperidide adducts. chempep.comresearchgate.net

Several strategies have been developed to mitigate this side reaction:

Modification of Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution can significantly reduce the rate of aspartimide formation. biotage.comresearchgate.net Using a weaker base, such as piperazine (B1678402), is also effective. biotage.com

Sterically Hindered Side-Chain Protection: Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with bulkier groups, such as 3-methylpent-3-yl (OMpe), can sterically hinder the cyclization reaction. biotage.comiris-biotech.de

Backbone Protection: The most effective method for complete suppression is the use of a backbone-protecting group, such as 2,4-dimethoxybenzyl (Dmb). iris-biotech.de Incorporating a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide into the sequence masks the nucleophilic amide nitrogen, preventing the cyclization. iris-biotech.de

Table 3: Methods to Minimize Aspartimide Formation

| Strategy | Approach | Mechanism of Action |

|---|---|---|

| Modified Deprotection | Add 0.1 M HOBt to piperidine solution. biotage.com | The additive lowers the basicity of the solution, disfavoring the cyclization reaction. researchgate.net |

| Alternative Base | Use a weaker base like piperazine instead of piperidine. biotage.com | Reduced basicity slows the rate of the base-catalyzed side reaction while still being effective for Fmoc removal. biotage.com |

| Steric Hindrance | Use bulky side-chain protecting groups on Asp, e.g., Fmoc-Asp(OMpe)-OH. researchgate.net | The large protecting group sterically blocks the backbone amide nitrogen from attacking the side-chain ester. biotage.comiris-biotech.de |

| Backbone Protection | Incorporate a Dmb-protected dipeptide, e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de | The Dmb group on the amide nitrogen of the subsequent residue eliminates its nucleophilicity, preventing the cyclization. iris-biotech.deresearchgate.net |

The formation of the peptide bond is the central event in peptide synthesis. The goal is to achieve a rapid and complete reaction (coupling) of the activated carboxylic acid of the incoming amino acid with the free amine of the growing peptide chain. Inefficient coupling leads to deletion sequences, while suboptimal conditions can cause racemization of the activated amino acid. gyrosproteintechnologies.comresearchgate.net

Optimization involves several factors:

Coupling Reagents: A wide array of coupling reagents is available to activate the carboxylic acid. jpt.com These are broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, HCTU). researchgate.netjpt.com Uronium and phosphonium salts are generally preferred for their high efficiency and lower risk of racemization, especially when used with additives like HOBt or Oxyma. researchgate.netjpt.com

Racemization Suppression: Racemization during coupling can occur via the formation of a 5(4H)-oxazolone intermediate. researchgate.netresearchgate.net This is particularly problematic for certain amino acids like Cysteine and Histidine. researchgate.net The addition of reagents like HOBt or its derivatives (e.g., 6-Cl-HOBt) is a standard practice to suppress racemization by minimizing the lifetime of the oxazolone (B7731731) intermediate. researchgate.netjpt.com

Hindered Couplings: Coupling sterically hindered amino acids (e.g., Val, Ile, or N-methylated amino acids) can be slow and incomplete. jpt.comrsc.org In these cases, more potent coupling reagents like HATU or specialized protocols, such as the use of acyl fluorides, may be necessary. rsc.orgresearchgate.net Extending reaction times or performing a "double coupling" (repeating the coupling step) are also common strategies. gyrosproteintechnologies.com The choice of solvent can also play a role; for instance, acetonitrile (B52724) (ACN) has been shown to be effective for some difficult couplings. researchgate.net

Strategies to Prevent Aspartimide Formation

Monitoring and Control of Synthesis Reactions

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to many SPPS strategies, and its removal (deprotection) is a critical step that must be driven to completion. tec5usa.compublish.csiro.au A significant advantage of the Fmoc group is that its cleavage provides a straightforward and reliable method for real-time reaction monitoring via UV-Vis spectrophotometry. publish.csiro.auchempep.com

The deprotection reaction is typically carried out using a secondary amine base, most commonly a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). iris-biotech.descholaris.ca The base induces a β-elimination reaction, cleaving the Fmoc group from the N-terminus of the peptide chain. chempep.comrsc.org This process liberates dibenzofulvene (DBF), which then reacts with the excess piperidine in the solution to form a piperidine-dibenzofulvene adduct. iris-biotech.descholaris.ca This adduct is a potent chromophore with a strong ultraviolet absorbance, which allows the progress of the deprotection reaction to be followed quantitatively. tec5usa.comchempep.com

This spectrophotometric method serves two primary purposes in SPPS:

Determining Resin Loading: Before beginning the synthesis, the initial loading capacity of the resin (i.e., the amount of the first Fmoc-protected amino acid attached to the solid support) can be accurately determined. iris-biotech.denih.gov A small, weighted sample of the resin is treated with the piperidine solution, and the total amount of the released Fmoc-adduct is measured spectrophotometrically to calculate the substitution level. nih.govrsc.org

Real-Time Reaction Monitoring: During each deprotection cycle of the synthesis, the concentration of the released adduct in the reaction solution can be monitored over time. tec5usa.comrsc.org This allows for the confirmation that the deprotection reaction has gone to completion before proceeding to the next coupling step, thereby preventing the formation of deletion-sequence impurities. iris-biotech.de Many automated peptide synthesizers incorporate in-line UV detectors for this purpose. tec5usa.com

The quantification is based on the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorption coefficient (extinction coefficient), c is the concentration of the adduct, and l is the pathlength of the cuvette. iris-biotech.dersc.org The absorbance of the piperidine-dibenzofulvene adduct is most frequently measured at its absorption maximum of approximately 301 nm. iris-biotech.dersc.org However, research has shown that measurement at a secondary maximum, around 289.8 nm, can reduce errors stemming from instrument wavelength inaccuracy. nih.gov The molar absorption coefficient (ε) is a critical parameter for accurate quantification, and various values have been reported in the literature, which can impact calculations of resin loading and reaction yield. iris-biotech.denih.gov

Table 1: Spectrophotometric Parameters for Fmoc Quantification This table presents determined molar absorption coefficients for the dibenzofulvene-piperidine adduct at two key wavelengths, highlighting the values used for accurate quantification.

| Wavelength (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) | Source |

|---|---|---|

| 301.0 | 8021 | nih.gov |

| 289.8 | 6089 | nih.gov |

Kinetic studies based on this spectrophotometric method have been used to determine the efficiency and speed of deprotection reagents. By taking aliquots at various time points and measuring the absorbance, the reaction half-life (t½) can be calculated to define the optimal deprotection time. rsc.org

Table 2: Kinetic Findings for Fmoc Deprotection This table details the half-life for Fmoc deprotection from a resin-bound valine model system using a standard deprotection solution, as determined by UV-Vis spectrophotometry at 301 nm.

| Reagent | Solvent | Half-life (t½) | Time for 99.99% Deprotection | Source |

|---|---|---|---|---|

| 20% Piperidine | DMF | 7 seconds | ~1.5 minutes | rsc.org |

The reliability of UV-Vis spectrophotometry for monitoring Fmoc deprotection has made it an indispensable tool in modern chemical peptide synthesis, ensuring the high fidelity required for producing pure peptides. researchgate.net

Analytical and Characterization Techniques for Research Purity and Structure

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of FMOC-D-DAB(Z)-OH, identifying and quantifying any potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of FMOC-protected amino acids. phenomenex.com For this compound, HPLC analysis is routinely employed to ensure that the material meets high-purity standards, often exceeding 99%. chemimpex.com This level of purity is critical as even small impurities can significantly impact the yield and final purity of a synthesized peptide. phenomenex.com The method's speed, high sensitivity, and ease of use make it a preferred choice for both routine quality control and in-process monitoring during synthesis. phenomenex.com

A typical HPLC analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The separation is achieved on a stationary phase, and the components are detected as they elute. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Reversed-Phase HPLC for Fmoc Derivatives

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used variant of HPLC for the analysis of Fmoc-protected amino acids, including their derivatives. nih.govoup.com This technique utilizes a non-polar stationary phase (commonly C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with acidic additives such as trifluoroacetic acid (TFA) or formic acid. phenomenex.comambeed.com

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The highly non-polar Fmoc group strongly interacts with the reversed-phase column, allowing for excellent separation of Fmoc-amino acids from by-products and other impurities. oup.com Gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time, is frequently used to achieve optimal separation of complex mixtures. nih.gov For instance, a linear gradient of acetonitrile in water (both containing 0.1% TFA) is a common condition for analyzing Fmoc-derivatized peptides and amino acids. ambeed.com Detection is typically performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance. oup.com

Chiral purity, a critical parameter for peptide synthesis, can also be assessed using specialized chiral stationary phases (CSPs) in RP-HPLC. phenomenex.comwindows.net Polysaccharide-based CSPs have proven effective in separating the enantiomers of various Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comwindows.net

Spectroscopic Structure Elucidation

Spectroscopic methods are vital for the definitive structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR) provides detailed information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment. researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum are used to piece together the structure. For Fmoc-protected amino acids, characteristic signals for the aromatic protons of the Fmoc group, the protons of the amino acid backbone, and the protons of the side-chain protecting group (in this case, the Z-group) are expected. chemicalbook.comchemicalbook.com

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).

HSQC (Heteronuclear Single Quantum Coherence) is a two-dimensional NMR technique that correlates the signals of directly bonded proton and carbon atoms. uni-konstanz.denih.govhmdb.ca This is particularly useful for unambiguously assigning the ¹H and ¹³C NMR signals, further solidifying the structural confirmation of the molecule. researchgate.net By identifying which protons are attached to which carbons, a detailed and accurate picture of the molecular structure can be constructed.

Table 1: Representative NMR Data for Related Fmoc-Amino Acid Structures

| Nucleus | Chemical Shift (ppm) Range | Assignment Example (for Fmoc-L-Dab(Boc)-OH in CDCl₃) |

| ¹H NMR | 1.49 (s, 9H) | Boc group protons |

| 3.78, 3.98 (m, 2H) | Dab side-chain protons | |

| 4.20, 4.30 (m, 1H) | Dab α-proton | |

| 4.44, 4.54 (m, 2H) | Fmoc CH₂ protons | |

| 7.33-7.78 (m, 8H) | Fmoc aromatic protons | |

| ¹³C NMR | 28.2 | Boc methyl carbons |

| 47.1 | Fmoc CH carbon | |

| 56.3 | Dab α-carbon | |

| 67.8 | Fmoc CH₂ carbon | |

| 120.1 - 143.5 | Fmoc aromatic carbons | |

| 152.8 | Boc carbonyl carbon | |

| 173.4 | Carboxylic acid carbon | |

| Note: This table provides illustrative data based on a similar compound, Fmoc-L-Dab(Boc)-OH, as specific spectral data for this compound was not available in the search results. rsc.org The exact chemical shifts for this compound will vary. |

Mass Spectrometry (MS, ESI-MS, MALDI-TOF HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Mass Spectrometry (MS) in its basic form provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. This is a primary method for confirming the identity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like protected amino acids. researchgate.net It allows for the gentle transfer of ions from solution into the gas phase for mass analysis, typically yielding the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight High-Resolution Mass Spectrometry (MALDI-TOF HRMS) is another soft ionization technique often used for larger molecules, but also applicable here. nsf.gov It provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.org This high resolution is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uni-bayreuth.de When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance of IR radiation versus the wavenumber (cm⁻¹). nih.gov

For this compound, characteristic absorption bands would be expected for the various functional groups present:

N-H stretching from the carbamate (B1207046) and amide groups.

C=O stretching from the carboxylic acid and the two carbamate groups (Fmoc and Z).

C-O stretching from the carboxylic acid and carbamates.

Aromatic C=C stretching from the fluorenyl and benzyl (B1604629) groups.

O-H stretching from the carboxylic acid group.

The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the structure of this compound. mdpi.comacs.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| N-H Stretch (Carbamate) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 |

| C=O Stretch (Carbamate) | 1720 - 1680 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| Note: These are general ranges and the exact positions can vary based on the molecular environment. uodiyala.edu.iq |

Table 3: List of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(benzyloxycarbonyl)-D-α,γ-diaminobutyric acid |

| HPLC | High-Performance Liquid Chromatography |

| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |

| TFA | Trifluoroacetic acid |

| CSPs | Chiral Stationary Phases |

| NMR | Nuclear Magnetic Resonance |

| ¹H NMR | Proton Nuclear Magnetic Resonance |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance |

| HSQC | Heteronuclear Single Quantum Coherence |

| MS | Mass Spectrometry |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| MALDI-TOF HRMS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight High-Resolution Mass Spectrometry |

| IR | Infrared |

| Z-group | Benzyloxycarbonyl group |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| D-DAB | D-α,γ-diaminobutyric acid |

| C8 | Octyl-bonded silica (B1680970) stationary phase |

| C18 | Octadecyl-bonded silica stationary phase |

| Fmoc-L-Dab(Boc)-OH | Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(tert-butoxycarbonyl)-L-α,γ-diaminobutyric acid |

| Boc | tert-Butoxycarbonyl |

Circular Dichroism Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive analytical technique used to investigate the structure of chiral molecules. It measures the differential absorption of left and right-handed circularly polarized light, providing valuable information on the secondary structure and conformational properties of optically active compounds like this compound and peptides derived from it. plos.orgexlibrisgroup.combiorxiv.org The resulting CD spectrum offers insights into the three-dimensional arrangement of the molecule in solution. exlibrisgroup.com

The chiroptical properties of an amino acid derivative such as this compound are determined by its constituent chromophores and their spatial arrangement around the chiral center. In this compound, the key chromophores are the fluorenyl ring of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group, the benzyl ring of the side-chain Z (benzyloxycarbonyl) group, and the carboxyl group. rhhz.net The Fmoc group itself has a strong UV absorption, which contributes significantly to the CD signal. rhhz.net The D-configuration of the α-carbon dictates the sign of the Cotton effects, which would be opposite to that of its L-enantiomer, providing a mirror-image spectrum. plos.orgresearchgate.net

While comprehensive CD spectral data for the isolated monomer this compound is not extensively documented in public literature, the utility of CD spectroscopy is well-established in the analysis of peptides synthesized using this and similar building blocks. mdpi.comsubr.eduresearchgate.net Researchers use CD spectroscopy to confirm how the incorporation of specific amino acid derivatives influences the final conformation of a peptide chain, such as inducing or stabilizing α-helices, β-sheets, or turns. mdpi.comresearchgate.net

Detailed Research Findings

Research has demonstrated the critical role of CD spectroscopy in the conformational analysis of peptides containing modified amino acids. For instance, studies on peptides incorporating D-amino acids show that they produce CD spectra that are mirror images of their all-L-amino acid counterparts. plos.org A peptide with D-amino acids forming a right-handed α-helix will exhibit a CD spectrum identical to an L-peptide forming a left-handed α-helix. mdpi.com

The analysis of peptides incorporating building blocks like diaminobutyric acid (Dab) is a key application. CD spectroscopy is used to monitor conformational changes upon binding to biological targets, such as membranes. beilstein-journals.org The spectra can distinguish between a disordered or random coil state in an aqueous buffer and an ordered secondary structure, like an α-helix, upon interaction with a membrane-mimicking environment such as trifluoroethanol (TFE). mdpi.comresearchgate.net

The table below illustrates typical CD spectral characteristics for different peptide secondary structures. The precise molar ellipticity values and peak positions can vary based on the specific peptide sequence, solvent, and temperature, but the general patterns are indicative of the underlying conformation.

Table 1: Typical Far-UV Circular Dichroism Spectral Features for Peptide Conformations

| Secondary Structure | Characteristic Minima (nm) | Characteristic Maxima (nm) | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |

| α-Helix | ~222 and ~208 | ~192 | ~ -30,000 to -40,000 |

| β-Sheet | ~215-220 | ~195-200 | ~ -15,000 to -25,000 |

| β-Turn | Varies (e.g., ~200, ~238) | Varies (e.g., ~211, ~222) | Varies Significantly |

| Random Coil | ~198-200 | None significant in Far-UV | ~ 0 to -5,000 |

This table presents generalized data for illustrative purposes. Actual values depend on the specific peptide and experimental conditions. plos.orgmdpi.comsubr.edu

Future Research Directions and Advanced Applications

Expansion into Novel Peptidomimetic Design

The incorporation of FMOC-D-DAB(Z)-OH into peptide sequences is a key strategy in the design of novel peptidomimetics. uq.edu.au These are molecules that mimic the structure and function of natural peptides but possess enhanced properties such as increased stability against enzymatic degradation, improved bioavailability, and altered receptor binding affinities. The D-amino acid configuration of this compound inherently confers resistance to proteolysis, a significant advantage for therapeutic peptide development. uq.edu.auuzh.ch

Researchers are leveraging this building block to create peptidomimetics that can disrupt protein-protein interactions, a crucial mechanism in many disease pathways. uq.edu.au For instance, the diaminobutyric acid (DAB) residue can be strategically positioned to mimic key binding motifs, such as lysine (B10760008) or arginine residues, while the orthogonal protecting groups (FMOC and Z) allow for selective chemical modifications to fine-tune binding affinity and specificity. uq.edu.aupeptide.com The exploration of cyclic peptidomimetics, where the DAB side chain can be used as a point of cyclization, is another promising avenue of research. mdpi.com

Table 1: Examples of Peptidomimetic Scaffolds Incorporating Diaminobutyric Acid (DAB) Derivatives

| Peptidomimetic Type | Design Strategy | Potential Application | Key Feature of DAB |

| Linear Peptidomimetics | Replacement of natural L-amino acids with D-DAB to increase proteolytic stability. | Antimicrobial agents, enzyme inhibitors. | D-configuration, side-chain functionality. |

| Cyclic Peptidomimetics | Utilization of the DAB side-chain amine for on-resin or solution-phase cyclization. | Receptor antagonists, constrained structural mimics. | Orthogonally protected side chain. |

| β-Hairpin Mimetics | Incorporation into turn structures to stabilize β-hairpin conformations. uzh.ch | Inhibition of protein-protein or protein-RNA interactions. uzh.ch | Stereochemistry and conformational influence. |

| Heterocyclic Scaffolds | Use as a precursor for the synthesis of complex heterocyclic structures. | Drug discovery, molecular probes. | Reactive side-chain amine. |

Development of Functionalized Peptide Constructs

The orthogonal protection of the two amino groups in this compound is a cornerstone for the development of highly functionalized peptide constructs. The fluorenylmethyloxycarbonyl (FMOC) group on the alpha-amine is base-labile and removed during standard solid-phase peptide synthesis (SPPS), while the benzyloxycarbonyl (Z) group on the gamma-amine is stable to these conditions and can be removed later using hydrogenolysis or strong acids. peptide.com This differential reactivity allows for the selective modification of the side chain.

This capability is being exploited to attach a wide array of functional moieties to peptides, including:

Fluorescent dyes and imaging agents: For tracking peptide localization and trafficking in biological systems.

Drug molecules: To create peptide-drug conjugates for targeted delivery.

Biotin or other affinity tags: For purification and detection purposes.

Cross-linking agents: To study peptide-protein interactions or to create stabilized peptide structures.

The synthesis of branched or dendritic peptides is another exciting application, where the DAB side chain serves as a branching point for the attachment of additional peptide chains or other molecules. nih.gov This approach can lead to constructs with enhanced avidity for their targets or with multifunctional properties.

Applications in Chemical Biology Probe Development

The unique properties of this compound make it an invaluable tool for the development of chemical biology probes. These probes are essential for elucidating complex biological processes at the molecular level. uni-due.de By incorporating this building block, researchers can design peptides that can be used to:

Map protein-protein interaction interfaces: Photo-cross-linking groups can be attached to the DAB side chain to covalently trap interacting proteins. uni-due.de

Identify enzyme substrates: The DAB residue can be modified with a reporter group that is released upon enzymatic cleavage.

Develop activity-based probes: These probes can be designed to specifically label and identify active enzymes within a complex biological sample.

The ability to introduce specific modifications at defined positions within a peptide sequence, enabled by the orthogonal protection of this compound, is crucial for creating probes with high specificity and minimal perturbation of the native peptide structure. nih.gov

Green Chemistry Approaches in this compound Synthesis and Utilization

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce the environmental impact and improve the efficiency of the process. researchgate.net While the synthesis of this compound itself is a multi-step process, research is ongoing to develop more sustainable synthetic routes.

In the context of its utilization in SPPS, several green chemistry strategies are relevant:

Solvent reduction and replacement: Efforts are being made to replace traditional, hazardous solvents like dimethylformamide (DMF) with greener alternatives. publish.csiro.au

Atom economy: The efficiency of coupling reactions is being improved to minimize waste.

Minimal protection strategies: In some cases, it may be possible to perform subsequent chemical modifications on the peptide with minimal use of additional protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated. scribd.com

Future research in this area will likely focus on developing enzymatic methods for the synthesis of this compound and other protected amino acids, as well as on optimizing SPPS protocols to further align with the principles of green chemistry. researchgate.netscribd.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.